molecular formula C8H16N2O B1585574 N-(3-(Dimethylamino)propyl)acrylamide CAS No. 3845-76-9

N-(3-(Dimethylamino)propyl)acrylamide

Cat. No.: B1585574
CAS No.: 3845-76-9
M. Wt: 156.23 g/mol
InChI Key: ADTJPOBHAXXXFS-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)acrylamide: is a chemical compound known for its versatile applications in various fields, including polymer chemistry and materials science. It is a tertiary amine-containing acrylamide derivative, which imparts unique properties to the polymers and materials it forms. This compound is often used as a monomer in the synthesis of pH-responsive and thermo-responsive polymers .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-(Dimethylamino)propyl)acrylamide can be synthesized through the reaction of N-(3-(Dimethylamino)propyl)amine with acryloyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, solvent, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(3-(Dimethylamino)propyl)acrylamide is unique due to its combination of a tertiary amine group and an acrylamide group, which imparts both pH-responsive and polymerizable properties. This makes it particularly valuable in applications requiring stimuli-responsive materials .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJPOBHAXXXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27754-92-3
Record name N,N-Dimethylaminopropylacrylamide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27754-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2074247
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-
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Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3845-76-9
Record name N-[3-(Dimethylamino)propyl]acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3845-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylaminopropyl acrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(dimethylamino)propyl]acrylamide
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Record name N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE
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Synthesis routes and methods I

Procedure details

188.3 g (1.0 mole) of N-(3-dimethylaminopropyl)-3-methoxypropionamide (according to Example 13 ) are heated with 1.5 g of sodium hydroxide at 90°-110° C. in a high vacuum. Within about 30 minutes methanol is split off, vigorous forming occurring. The temperature is increased and 103 g (0.66 mole=66% of the theoretical yield) of colorless oil having a Bp0.1 of 96°-100° C. are distilled off.
Quantity
188.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

59.3 g of β-hydroxypropionic acid amide and 68 g of 3-dimethylaminopropylamine were heated for 5 hours in a temperature range of 125°-168° C. until the evolution of ammonia was complete. After adding 1 g of pulverised sodium hydroxide the reaction mixture was distilled.
Quantity
59.3 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DMAPAA?

A1: The molecular formula of DMAPAA is C8H16N2O, and its molecular weight is 156.23 g/mol.

Q2: What are the key spectroscopic characteristics of DMAPAA?

A2: DMAPAA can be characterized using techniques like Fourier-transform infrared (FT-IR) spectroscopy [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These methods help identify characteristic peaks corresponding to the various functional groups present in DMAPAA, such as amide, amine, and vinyl groups.

Q3: How does the cationic nature of DMAPAA influence its applications?

A3: The tertiary amine group in DMAPAA can be protonated, imparting a positive charge to the molecule, particularly in acidic to neutral pH conditions [, , , , , , ]. This cationic nature enables electrostatic interactions with negatively charged species like DNA [, , , ] and anionic pollutants [, , ].

Q4: What factors influence the swelling behavior of DMAPAA-based hydrogels?

A4: DMAPAA-based hydrogels exhibit pH-responsive swelling behavior [, , , , ]. This behavior is attributed to the ionization of tertiary amine groups at different pH levels. Additionally, the ratio of DMAPAA to other comonomers in the hydrogel network significantly impacts its swelling capacity [, ].

Q5: How does DMAPAA contribute to the thermoresponsive properties of polymers?

A5: While DMAPAA itself isn't inherently thermoresponsive, it is often copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) [, , , , , ]. DMAPAA introduces cationic character to the resulting copolymer, making it suitable for applications requiring both thermoresponsive and cationic properties.

Q6: How does DMAPAA interact with DNA?

A6: DMAPAA, being cationic, interacts with the negatively charged phosphate backbone of DNA through electrostatic interactions [, ]. This interaction leads to the formation of polyplexes, condensed DNA structures that can be used for gene delivery applications [, ]. The N/P ratio (ratio of positively charged nitrogen from the polymer to negatively charged phosphate from DNA) plays a crucial role in polyplex formation and stability [, ].

Q7: What makes DMAPAA a suitable material for heavy metal removal?

A7: DMAPAA-based hydrogels, particularly when complexed with iron hydroxide (FeOOH), have demonstrated efficacy in removing heavy metal ions like arsenic and manganese from water []. The cationic DMAPAA facilitates the adsorption of negatively charged arsenic species, while the FeOOH simultaneously removes manganese [].

Q8: How does DMAPAA contribute to the development of antithrombogenic materials?

A8: DMAPAA is utilized in the synthesis of heparin bioconjugates for creating antithrombogenic surfaces []. The cationic nature of DMAPAA allows for binding with heparin, an anticoagulant, while the thermoresponsive block within the polymer facilitates surface fixation [].

Q9: What role does DMAPAA play in the design of stimuli-responsive drug delivery systems?

A9: DMAPAA is employed in developing stimuli-responsive liposomes for drug delivery [, , ]. When copolymerized with NIPAAm, it imparts temperature-sensitive properties to the liposomes, enabling controlled drug release at specific temperatures [, , ]. The FALT (fixed aqueous layer thickness) of these liposomes, crucial for their interaction with cells, can be modulated by temperature changes [, , ].

Q10: How is DMAPAA used in solid-phase extraction?

A10: DMAPAA is incorporated into the stationary phase of solid-phase extraction (SPE) systems to enable temperature-responsive separation []. This allows for the selective retention and elution of analytes based on temperature changes [].

Q11: What are the limitations of using DMAPAA in biomedical applications?

A11: While DMAPAA shows promise in various biomedical applications, further research is needed to fully understand its long-term biocompatibility and biodegradability [].

Q12: How can the performance of DMAPAA-based materials be further optimized?

A12: Exploring different comonomers, cross-linkers, and polymerization techniques can lead to DMAPAA-based materials with tailored properties like enhanced mechanical strength, stimuli-responsiveness, and biodegradability [, , ].

Q13: What are the potential environmental impacts of DMAPAA?

A13: Investigating the ecotoxicological effects of DMAPAA and its degradation products is crucial for its sustainable use []. Developing efficient strategies for recycling and waste management of DMAPAA-containing materials is also important [].

Q14: How can computational chemistry contribute to DMAPAA research?

A14: Computational modeling techniques can be utilized to predict the properties and behavior of DMAPAA-based polymers and composites under various conditions [, ]. These simulations can aid in designing improved materials with enhanced performance [, ].

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